molecular formula C10H21N3O B7921897 2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone

2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone

Cat. No.: B7921897
M. Wt: 199.29 g/mol
InChI Key: NTBWGSGXPIKNTM-UHFFFAOYSA-N
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Description

2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone is a synthetic organic compound that belongs to the class of amino ketones This compound is characterized by the presence of an amino group, a pyrrolidine ring, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone typically involves multi-step organic reactions. One common method involves the reaction of a pyrrolidine derivative with an isopropyl-methyl-amine and an appropriate ketone precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or platinum to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted amino ketones.

Scientific Research Applications

2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone involves its interaction with specific molecular targets. The amino and ketone groups allow it to form hydrogen bonds and interact with enzymes or receptors in biological systems. These interactions can modulate biochemical pathways and influence physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-[3-(methyl-amino)-pyrrolidin-1-yl]-ethanone
  • 2-Amino-1-[3-(ethyl-amino)-pyrrolidin-1-yl]-ethanone
  • 2-Amino-1-[3-(propyl-amino)-pyrrolidin-1-yl]-ethanone

Uniqueness

2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone is unique due to the presence of the isopropyl-methyl-amino group, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-amino-1-[3-[methyl(propan-2-yl)amino]pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-8(2)12(3)9-4-5-13(7-9)10(14)6-11/h8-9H,4-7,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBWGSGXPIKNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1CCN(C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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